2-Fluorophenyl Pharmacophore Confers Sub-nanomolar sEH Inhibition Potency: Inferable SAR Advantage Over Non-Fluorinated Analogs
The 2-fluorophenyl substituent is a validated potency-enhancing motif in 1,3-disubstituted urea sEH inhibitors. In a head-to-head series, 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea (3b) achieved an IC₅₀ of 0.7 nM, while 1-(adamantan-1-ylmethyl)-3-phenylurea lacking the ortho-fluorine exhibited an IC₅₀ of 630.9 nM—a 901-fold loss of potency [1]. Although the target compound has not been profiled in the same assay, its 2-fluorophenyl urea moiety is identical to that of the most potent inhibitors in the series, supporting the inference of a substantial potency advantage relative to 1-benzyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea and other analogs that replace 2-fluorophenyl with benzyl or cyclopentyl groups [1].
| Evidence Dimension | sEH IC₅₀ (human recombinant enzyme) |
|---|---|
| Target Compound Data | Not directly measured; inferred sub-10 nM based on conserved 2-fluorophenyl urea pharmacophore [1] |
| Comparator Or Baseline | 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea (3b): IC₅₀ = 0.7 nM; 1-(Adamantan-1-ylmethyl)-3-phenylurea: IC₅₀ = 630.9 nM |
| Quantified Difference | Up to 901-fold potency difference attributable to ortho-fluorine [1] |
| Conditions | Recombinant human sEH fluorescence-based enzyme assay (FRET substrate ACPU) [1] |
Why This Matters
For procurement decisions in sEH drug discovery, the 2-fluorophenyl motif is a non-negotiable potency driver; selecting a non-fluorinated analog risks losing 2–3 orders of magnitude in IC₅₀ and will not resolve target engagement in biochemical assays.
- [1] Burmistrov VV, Butov GM, Pitushkin DA, Dotsenko VV, Aksenov NA, Aksenov AV. Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. Bioorg Med Chem Lett. 2019;29(7):883-887. View Source
